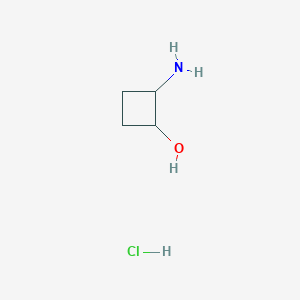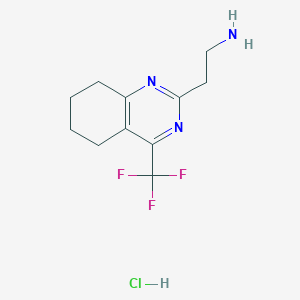
2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride
説明
2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride is a chemical compound with the molecular formula C11H15ClF3N3 and a molecular weight of 281.71 . It is a solid substance and its IUPAC name is 2-[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]ethylamine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinyl group attached to an ethylamine group via a carbon atom. The quinazolinyl group is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic and contains two nitrogen atoms, while the other is a tetrahydro ring and contains a trifluoromethyl group .科学的研究の応用
Corrosion Inhibition
Halogen-substituted imidazoline derivatives, related to the chemical , have been explored for their utility in corrosion inhibition. Research by Zhang et al. (2015) found that these compounds are effective in preventing corrosion of mild steel in acidic environments, a significant application in industrial processes (Zhang et al., 2015).
Anticancer Activity
Quinazoline derivatives demonstrate potential in cancer treatment. Ovádeková et al. (2005) investigated a quinazoline derivative's cytotoxic effects on the human cancer cell line HeLa, suggesting a possible application in anticancer therapies (Ovádeková et al., 2005).
Synthesis of Biologically Active Compounds
Li-feng (2011) described the synthesis of quinazoline derivatives, indicating their role as precursors in creating compounds with various biological activities (Li-feng, 2011).
Antiviral Activity
Research has shown that fluorine-containing quinazoline derivatives exhibit antiviral properties. Lipunova et al. (2012) discovered that these compounds are effective against various viruses, indicating their potential in antiviral drug development (Lipunova et al., 2012).
Antimicrobial Agents
Quinazoline derivatives have been explored as antimicrobial agents. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives with antimicrobial properties, highlighting the versatility of quinazoline-based compounds in combating microbial infections (Holla et al., 2006).
Targeting Epidermal Growth Factor Receptors
A quinazoline-derivative DOTA-type gallium(III) complex was investigated by Garcia et al. (2009) for targeting epidermal growth factor receptors, an approach relevant in cancer therapy (Garcia et al., 2009).
特性
IUPAC Name |
2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.ClH/c12-11(13,14)10-7-3-1-2-4-8(7)16-9(17-10)5-6-15;/h1-6,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXPJETVYFHXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)
![2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1404843.png)
![[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1404845.png)
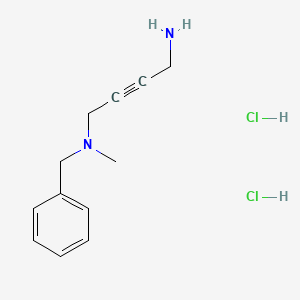
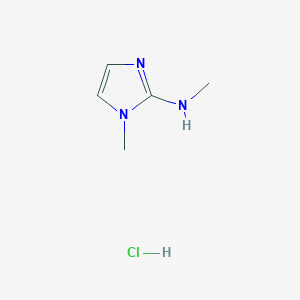
![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide](/img/structure/B1404848.png)
![3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride](/img/structure/B1404849.png)
![6-Oxaspiro[4.5]dec-9-ylamine hydrochloride](/img/structure/B1404850.png)
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1404851.png)
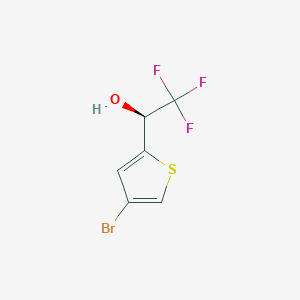
methanamine](/img/structure/B1404856.png)
